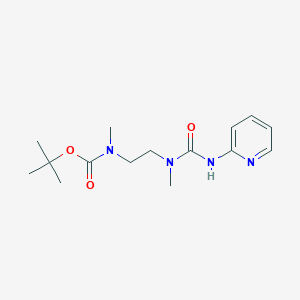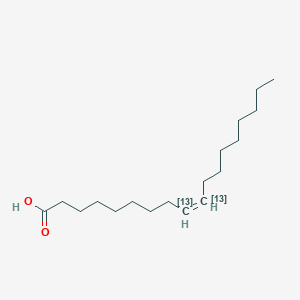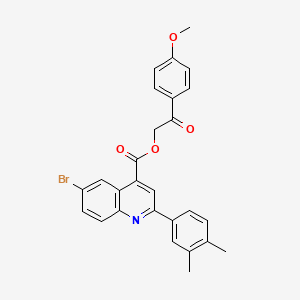
Triadimenol-d4 (4-chlorophenoxy-d4) (mixture of stereoisomers)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triadimenol-d4 is an isotope-labeled analog of the systemic fungicide triadimenol, where the 4-chlorophenoxy protons are replaced by deuterium. This compound is primarily used in scientific research for quantitative analysis of pesticides through isotope dilution mass spectrometry. Triadimenol itself is a triazole fungicide widely used in agriculture to protect crops from fungal diseases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of triadimenol-d4 involves the catalytic reduction of triadimenol. One method includes using aluminum isopropoxide as a catalyst. The reaction conditions are carefully controlled to ensure the high-content threo form of triadimenol .
Industrial Production Methods
Industrial production of triadimenol-d4 typically involves large-scale synthesis using similar catalytic reduction methods. The process is optimized for yield and purity, ensuring that the deuterium-labeled compound meets the required standards for analytical applications .
Análisis De Reacciones Químicas
Types of Reactions
Triadimenol-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide in the presence of iron salts.
Reduction: Catalytic reduction methods are used in its synthesis.
Substitution: The deuterium atoms in triadimenol-d4 can be replaced under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and iron salts are commonly used.
Reduction: Aluminum isopropoxide is a typical catalyst.
Substitution: Specific reagents and conditions depend on the desired substitution.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced forms of triadimenol-d4, depending on the reaction conditions .
Aplicaciones Científicas De Investigación
Triadimenol-d4 is extensively used in scientific research for:
Quantitative Analysis: It is used in isotope dilution mass spectrometry for the quantitative analysis of pesticides.
Environmental Studies: Research on the degradation of endocrine-disrupting compounds like triadimenol using photo-Fenton reactions.
Agricultural Research: Studies on the absorption, translocation, and accumulation of fungicides in crops.
Mecanismo De Acción
Triadimenol-d4, like triadimenol, acts as a systemic fungicide by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes. This inhibition disrupts the catalytic reaction of cytochrome multifunctional oxidase, leading to the suppression of fungal growth and eventual death of the pathogen .
Comparación Con Compuestos Similares
Similar Compounds
Triadimefon: Another triazole fungicide, which is metabolized into triadimenol and shares a similar mechanism of action.
Prochloraz: An ethylene-labeled fungicide used in similar applications.
Paclobutrazol: A phenyl-labeled fungicide with comparable properties.
Uniqueness
Triadimenol-d4’s uniqueness lies in its deuterium labeling, which makes it particularly valuable for precise quantitative analysis in scientific research. The isotope labeling allows for accurate tracking and measurement in various analytical techniques, providing a significant advantage over non-labeled analogs .
Propiedades
Fórmula molecular |
C14H18ClN3O2 |
|---|---|
Peso molecular |
299.79 g/mol |
Nombre IUPAC |
1-(4-chloro-2,3,5,6-tetradeuteriophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol |
InChI |
InChI=1S/C14H18ClN3O2/c1-14(2,3)12(19)13(18-9-16-8-17-18)20-11-6-4-10(15)5-7-11/h4-9,12-13,19H,1-3H3/i4D,5D,6D,7D |
Clave InChI |
BAZVSMNPJJMILC-UGWFXTGHSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1OC(C(C(C)(C)C)O)N2C=NC=N2)[2H])[2H])Cl)[2H] |
SMILES canónico |
CC(C)(C)C(C(N1C=NC=N1)OC2=CC=C(C=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(furan-2-ylmethyl)-6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12054689.png)



![5-Bromo-2-hydroxybenzaldehyde {7-[(2E)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone](/img/structure/B12054735.png)

![4'-Methoxy-[1,1'-biphenyl]-4-sulfonyl fluoride](/img/structure/B12054743.png)
![N-(4-Chloro-2-methoxy-5-methylphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B12054749.png)
![5-[(4-Methoxyphenoxy)methyl]-2-(4-morpholinylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12054761.png)

![2-{(5E)-4-oxo-5-[(phenylamino)methylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B12054776.png)
![[3-[(E)-[(2-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12054777.png)
